![molecular formula C8H8N2OS B174662 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 18593-51-6](/img/structure/B174662.png)

6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

Overview

Description

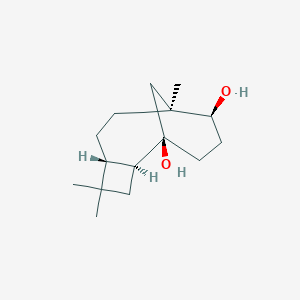

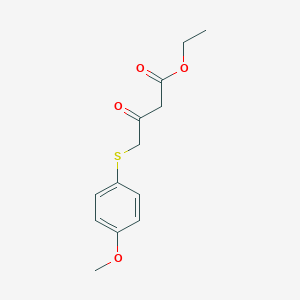

“6-ethylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the empirical formula C8H8N2OS . It has a molecular weight of 180.23 . The compound is solid in form .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have been synthesized through the hydrolysis of protecting groups with either TFA or aqueous KOH, which gave 2-substituted 5-aminopyridine-4-carboxylic acids. These were then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or, more optimally, formamidine acetate .Molecular Structure Analysis

The SMILES string of “this compound” is O=C1C2=C (SC (CC)=C2)N=CN1 . The InChI is 1S/C8H8N2OS/c1-2-5-3-6-7 (11)9-4-10-8 (6)12-5/h3-4H,2H2,1H3, (H,9,10,11) .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 180.23 .Scientific Research Applications

Dual Inhibitors for Cancer Treatment

Research led by Gangjee et al. (2009) discovered that derivatives of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one act as dual inhibitors for thymidylate synthase and dihydrofolate reductase. These compounds, especially N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, have shown significant potential as antitumor agents. The 6-ethyl substitution in these compounds increases their potency and the spectrum of tumor inhibition in vitro compared to their 6-methyl analogues (Gangjee et al., 2009).

Synthesis Techniques

Chen et al. (2009) developed an efficient synthesis method for 5,6-dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones. This method involves a consecutive process, including an aza-Wittig reaction and further reactions with various amines, phenols, or alcohols. This synthesis contributes to the exploration of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in scientific research (Chen, Nie, & Ding, 2009).

Antimicrobial and Anticancer Activities

Devani et al. (1976) synthesized 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters from 2-mercaptothieno[2, 3-d]pyrimidin-4(3H)-ones. These compounds exhibited significant analgesic, anti-inflammatory, and anticonvulsant activities. Some demonstrated notable antimicrobial activity, highlighting the broad potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in pharmacological research (Devani, Shishoo, Pathak, Parikh, Shah, & Padhya, 1976).

Nonlinear Optical Applications

A study by Hussain et al. (2020) explored the nonlinear optical (NLO) properties of thiopyrimidine derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate. These compounds, with the pyrimidine ring integral to their structure, demonstrated promising applications in the fields of medicine and nonlinear optics. This research contributes to understanding the electronic and optical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives (Hussain et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one are the ErbB family of receptor tyrosine kinases , which includes EGFR, ErbB-2, and ErbB-4 . These receptors play a crucial role in regulating cell growth, survival, and differentiation .

Mode of Action

This compound interacts with its targets by forming a covalent bond with a conserved cysteine residue in the ATP binding pocket of the ErbB enzymes . This interaction is irreversible, leading to sustained inhibition of the target enzymes .

Biochemical Pathways

The compound’s action on the ErbB family of enzymes affects the phosphorylation of peptide substrates , a key step in signal transduction pathways . This disruption can lead to downstream effects such as the inhibition of cell growth and proliferation .

Pharmacokinetics

Its ability to form a covalent bond with its targets suggests that it may have a prolonged duration of action .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of ErbB-mediated signal transduction and the subsequent suppression of cell growth and proliferation . This makes it a potential candidate for the treatment of diseases characterized by overactive ErbB signaling, such as certain types of cancer .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

Some compounds with similar structures have shown significant antimycobacterial activity against Mycobacterium tuberculosis

Molecular Mechanism

It is known that some related compounds can form covalent bonds with certain enzymes, which could potentially lead to enzyme inhibition or activation

Properties

IUPAC Name |

6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZAQJCUXCKYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349410 | |

| Record name | 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18593-51-6 | |

| Record name | 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B174580.png)

![6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B174581.png)

![1-Methyl-1-azaspiro[4.5]decane-2,8-dione](/img/structure/B174586.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine](/img/structure/B174588.png)

![2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B174601.png)